

Check Availability & Pricing

structure of 3'-fluoro modified adenosine nucleoside

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3'-F-3'-dA(Bz)-2'-Phosphoramidite

Cat. No.: B12387908

Get Quote

An In-depth Technical Guide to the Structure of 3'-Fluoro Modified Adenosine Nucleoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural characteristics of 3'-fluoro modified adenosine nucleoside, a significant molecule in antiviral and anticancer research. The strategic placement of a fluorine atom at the 3' position of the ribose sugar dramatically influences its chemical properties, three-dimensional conformation, and biological activity.

Core Structural and Chemical Properties

3'-Fluoro-3'-deoxyadenosine is a purine nucleoside analog where the hydroxyl group at the 3' position of the ribose sugar is replaced by a fluorine atom.[1] This single substitution has profound effects on the molecule's stability and biological function.[2]

The core structure consists of:

- An Adenine Base: A purine nucleobase.
- A Modified Ribose Sugar: A furanose ring where the 3'-hydroxyl group is substituted with fluorine.
- Glycosidic Bond: A β-N9 glycosidic bond connects the adenine base to the 1' carbon of the sugar.



The IUPAC name for this compound is (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol.[3]

Table 1: Physicochemical Properties of 3'-Fluoro-3'-deoxyadenosine

Property	Value	Reference	
Molecular Formula	C10H12FN5O3	[3][4]	
Molecular Weight	269.23 g/mol	[3][4]	
CAS Number	75059-22-2 [3][4]		
Appearance	White to off-white solid		
Melting Point	211-212 °C	_	
pKa (Predicted)	12.45 ± 0.70	[4]	

Three-Dimensional Conformation

The introduction of a highly electronegative fluorine atom at the C3' position critically influences the conformation of the furanose ring, an effect known as the gauche effect. This governs the overall three-dimensional shape of the nucleoside, which is crucial for its interaction with enzymes like viral polymerases.

Ribose Ring Pucker

The five-membered furanose ring is not planar and exists in a dynamic equilibrium between two major puckered conformations: C3'-endo (North) and C2'-endo (South).[5][6] The phase angle of pseudorotation (P) describes the specific conformation on this cycle.[7]

- North (C3'-endo): The C3' atom is displaced on the same side of the furanose ring as the C5' atom and the nucleobase. This conformation is characteristic of A-form helices, such as those found in RNA.[5][8]
- South (C2'-endo): The C2' atom is displaced on the same side as the C5' atom and the nucleobase. This conformation is characteristic of B-form DNA.[5][8]



For 3'-deoxy-3'-fluoroadenosine (which has a ribo configuration), the sugar exists almost exclusively in the C2'-endo (South) conformation.[9] This preference is a direct result of the stereoelectronic effects of the fluorine atom. In contrast, its diastereomer, 3'-deoxy-3'-fluoro-xylo-adenosine, predominantly adopts the C3'-endo (North) conformation.[9] This conformational rigidity is a key factor in its biological activity.

Glycosidic Torsion Angle

The orientation of the adenine base relative to the sugar ring is defined by the glycosidic torsion angle (χ). Like most purine nucleosides, 3'-fluoro-3'-deoxyadenosine preferentially adopts the anti conformation, where the bulk of the base is positioned away from the sugar. This orientation is required for standard Watson-Crick base pairing.

Quantitative Structural Data from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solutionstate structure and conformation of fluorinated nucleosides.[10] The analysis of proton (¹H), carbon (¹³C), and fluorine (¹°F) spectra, particularly the scalar (J) coupling constants, provides definitive conformational insights.[11]

Table 2: Representative NMR Coupling Constants (J) for Determining Ribose Conformation



Coupling Constant	Value Range (Hz)	Conformational Significance	Reference
³ J(H1', H2')	7.5	A large value is indicative of a C2'-endo (South) pucker.	[9]
³J(H3', H4')	~0	A small or absent coupling is consistent with a C2'-endo (South) pucker.	[9]
³ J(H2', F3')	21.6	Vicinal H-F coupling; value is dependent on the dihedral angle.	[9]
³J(H4', F3')	26.4	Vicinal H-F coupling; value is dependent on the dihedral angle.	[9]
² J(H3', F3')	50.6	Geminal H-F coupling (reported for the xylo isomer).	[9]

Note: The specific values of H-F and F-C coupling constants are highly dependent on stereochemistry and dihedral angles, making them powerful probes of conformation.[12]

Experimental Protocols Synthesis of 3'-Fluoro-3'-deoxyadenosine

The synthesis of 3'-fluoro-3'-deoxyadenosine is a multi-step process that typically starts from adenosine. A common strategy involves the protection of hydroxyl groups, inversion of stereochemistry at the 3' position, fluorination, and subsequent deprotection.[13][14] The fluorination step is often achieved using diethylaminosulfur trifluoride (DAST).[2]

Key Steps:



- Protection of 2' and 5' Hydroxyl Groups: The 2'- and 5'-OH groups of adenosine are protected, often using silyl ethers (e.g., TBDMS) or trityl groups, to prevent them from reacting in subsequent steps.
- Activation of 3'-Hydroxyl Group: The 3'-OH group is activated by converting it into a good leaving group, such as a triflate.
- SN2 Inversion to xylo Configuration: The activated 3'-position undergoes nucleophilic substitution (e.g., with sodium acetate) with inversion of configuration, yielding a xyloadenosine intermediate.
- Fluorination with DAST: The hydroxyl group of the xylo intermediate is replaced with fluorine
 using a fluorinating agent like DAST. This step proceeds with another inversion of
 configuration, restoring the original ribo stereochemistry at the 3' position, now with a fluorine
 substituent.
- Deprotection: The protecting groups on the 2' and 5' positions are removed under appropriate conditions (e.g., with a fluoride source like TBAF for silyl groups) to yield the final product, 3'-fluoro-3'-deoxyadenosine.

Structural Analysis by NMR Spectroscopy

A comprehensive NMR analysis is essential to confirm the identity and determine the solution-state conformation of the synthesized nucleoside.[11]

Methodology:

- Sample Preparation: Dissolve 3-5 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
- 1D NMR Acquisition:
 - ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling patterns of all non-exchangeable protons.
 - 19F NMR: Acquire a proton-decoupled fluorine spectrum. A single resonance confirms the successful incorporation of one fluorine atom.



• 2D NMR Acquisition:

- COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the ribose ring.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between protons and carbons (e.g., from H1' to C4 and C8 of the adenine base) and to observe F-C couplings.[11]

Data Analysis:

- Structure Confirmation: Assign all proton and carbon signals using the combination of 1D and 2D spectra.
- Conformational Analysis: Carefully measure the ³J(H1',H2') and ³J(H3',H4') coupling constants from the high-resolution ¹H spectrum. A large ³J(H1',H2') value coupled with a small ³J(H3',H4') value confirms the predominant C2'-endo (South) conformation.[9]

Structural Analysis by X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive solid-state atomic structure of a molecule.[15][16]

Methodology:

- Crystallization: Grow single crystals of 3'-fluoro-3'-deoxyadenosine suitable for diffraction.

 This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.
- Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer.[17] The
 crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The
 diffraction pattern (intensities and positions of spots) is recorded as the crystal is rotated.
- Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial



electron density map.[15]

Model Building and Refinement: An atomic model is built into the electron density map. The
model is then refined computationally, adjusting atomic positions and thermal parameters to
achieve the best fit between the calculated and observed diffraction data.[18] The final
refined structure provides precise data on bond lengths, bond angles, and torsion angles.

Mandatory Visualizations Synthetic Workflow



Click to download full resolution via product page

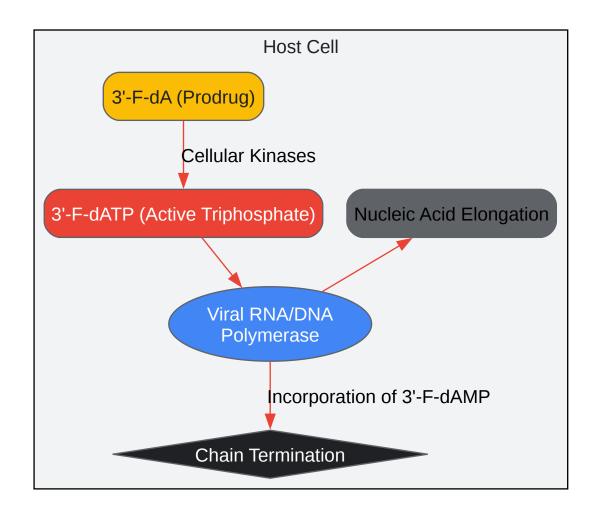
Caption: Generalized synthetic workflow for 3'-fluoro-3'-deoxyadenosine.

Ribose Pucker Conformational Equilibrium

Caption: Conformational equilibrium of the ribose ring in 3'-F-deoxyadenosine.

Conceptual Mechanism of Antiviral Action





Click to download full resolution via product page

Caption: Mechanism of action via chain termination of nucleic acid synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]

Foundational & Exploratory





- 3. 3'-Fluoro-3'-deoxyadenosine | C10H12FN5O3 | CID 122619 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. molecular structure The ring pucker in free ribose and deoxyribose Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Survey of Ribose Ring Pucker of Signaling Nucleosides and Nucleotides PMC [pmc.ncbi.nlm.nih.gov]
- 7. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 8. glenresearch.com [glenresearch.com]
- 9. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics.org [biophysics.org]
- 11. 19F-centred NMR analysis of mono-fluorinated compounds PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR spin—spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broadspectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-ray crystallography Wikipedia [en.wikipedia.org]
- 16. rigaku.com [rigaku.com]
- 17. excillum.com [excillum.com]
- 18. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [structure of 3'-fluoro modified adenosine nucleoside].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387908#structure-of-3-fluoro-modified-adenosine-nucleoside]

Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com